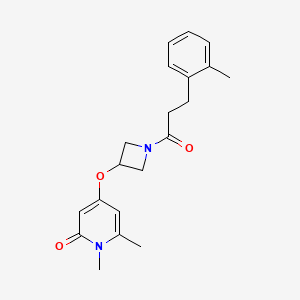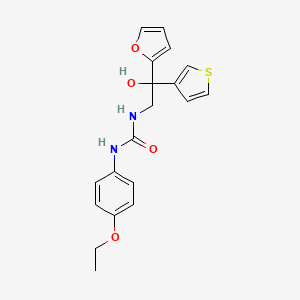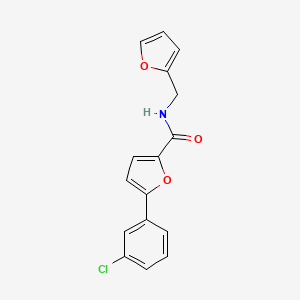
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
説明
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use in the development of new materials for the construction of electronic devices.
作用機序
The mechanism of action of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide involves the inhibition of certain enzymes and proteins that are responsible for the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines that are involved in the inflammatory response. Additionally, this compound has been studied for its antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of certain cytokines. Additionally, this compound has been studied for its antimicrobial effects by inhibiting the growth of certain bacteria and fungi.
実験室実験の利点と制限
The advantages of using 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide in lab experiments include its potential applications in various fields of scientific research, its high yield synthesis method, and its well-studied mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are many future directions for research involving 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide. One potential direction is the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is the development of new materials for the construction of electronic devices. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications.
合成法
The synthesis method of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide involves the reaction of 3-chlorobenzoic acid with furan-2-carboxaldehyde in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid hydrazide to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound and has been used in various scientific research studies.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-4-1-3-11(9-12)14-6-7-15(21-14)16(19)18-10-13-5-2-8-20-13/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFJRUBGHVRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330744 | |
| Record name | 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
CAS RN |
618411-44-2 | |
| Record name | 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



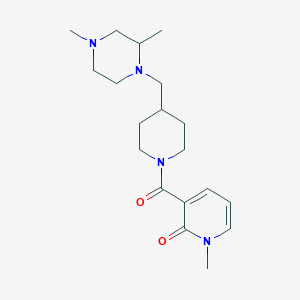
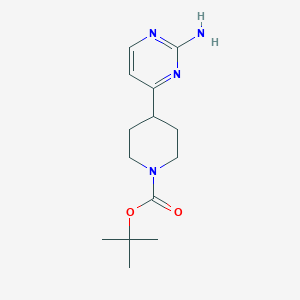
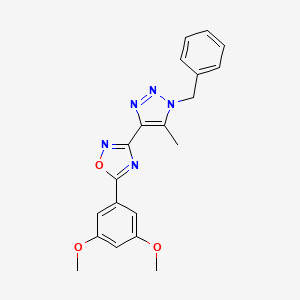
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)
![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
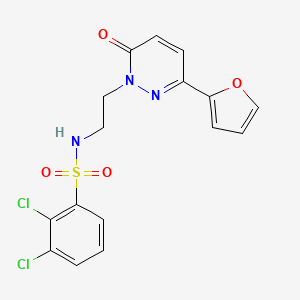
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
